Methyl 3-hydroxy-3-methylbutanoate
Overview
Description
Methyl 3-hydroxy-3-methylbutanoate is a chemical compound that is structurally related to various esters and hydroxy acids. While the specific compound is not directly studied in the provided papers, related compounds such as ethyl 2-hydroxy-3-methylbutanoate , poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) , and methyl (R)-3-hydroxybutanoate have been investigated for their chemical, sensory, and physical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the preparation of optically pure 3-hydroxybutanoic acid and its homologues can be achieved through enantioface differentiating hydrogenation of methyl 3-oxoalkanoate followed by preferential crystallization . Additionally, the synthesis of enantiopure methyl D-erythro-2,3-dihydroxybutanoate from D-erythronolactone involves lactone ring opening and reductive debromination .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-hydroxy-3-methylbutanoate has been characterized using various spectroscopic techniques. For example, poly[(R)-3-hydroxybutanoate] was identified in prokaryotic and eukaryotic organisms through 1H-NMR spectroscopy, and its absolute configuration was determined to be (all-R) .
Chemical Reactions Analysis
Chemical reactions involving related compounds include the ester enolate Claisen rearrangement of 2-butenyl 3-hydroxybutanoate, which produces different isomers depending on the reaction conditions . The reaction of the dianion of methyl (R)-3-hydroxybutanoate with N-silylimine leads to the formation of azetidinones . Moreover, the kinetics of reactions involving methylbutanoate with radicals have been theoretically studied, providing insights into the reaction mechanisms and rate coefficients .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 3-hydroxy-3-methylbutanoate have been extensively studied. For instance, the novel copolymer poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) exhibits unique thermal properties due to the α-carbon methylation, which affects its glass transition temperature, melting temperature, and crystallization behavior . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been examined, revealing the reaction mechanism and the products formed .
Scientific Research Applications
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Perfumes and Food Flavoring
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Combustion Studies
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Chemical Synthesis
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Peptide Synthesis
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Perfumes and Food Flavoring
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Combustion Studies
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Chemical Synthesis
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Peptide Synthesis
Safety And Hazards
Methyl 3-hydroxy-3-methylbutanoate is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H227, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 3-hydroxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNURPEZKOSMRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334808 | |
Record name | Methyl 3-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-3-methylbutanoate | |
CAS RN |
6149-45-7 | |
Record name | Methyl 3-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.